molecular formula C13H17NO B3024249 Spiro[isochroman-4,4'-piperidine] CAS No. 63303-29-7

Spiro[isochroman-4,4'-piperidine]

Katalognummer B3024249
CAS-Nummer: 63303-29-7
Molekulargewicht: 203.28 g/mol
InChI-Schlüssel: QKTGFZPABWGWIF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Spiro[isochroman-4,4’-piperidine] is a member of the six-membered tricyclic molecule containing oxygen and nitrogen as hetero atoms . It has a molecular weight of 203.28 . The compound is usually stored at a temperature between 2-8°C . It appears as a yellow to brown sticky oil to solid .


Synthesis Analysis

The synthesis of spiro compounds like Spiro[isochroman-4,4’-piperidine] is usually formed by the simultaneous reactions of condensation and cyclization . A review on the synthesis of spiropiperidines, which could be relevant to Spiro[isochroman-4,4’-piperidine], covers the literature from the last 10 years .


Molecular Structure Analysis

The InChI code for Spiro[isochroman-4,4’-piperidine] is 1S/C13H17NO/c1-2-4-12-11(3-1)9-15-10-13(12)5-7-14-8-6-13/h1-4,14H,5-10H2 . The key for the InChI code is QKTGFZPABWGWIF-UHFFFAOYSA-N .

It is a yellow to brown sticky oil to solid . The storage temperature is between 2-8°C .

Wissenschaftliche Forschungsanwendungen

Pharmacophore Significance

Spiro[chromane-2,4'-piperidine]-4(3H)-one, a structurally similar compound to Spiro[isochroman-4,4'-piperidine], plays a vital role as a pharmacophore in medicinal chemistry. It's a key structural component in numerous drugs, drug candidates, and biochemical reagents. Recent advances in synthesizing derivatives of this compound have shown considerable potential for developing new biologically active substances with this pharmacophore (Ghatpande et al., 2020).

HDAC Inhibitors

Spiro[chromane-2,4'-piperidine] hydroxamic acid derivatives, closely related to Spiro[isochroman-4,4'-piperidine], have been identified as novel histone deacetylase (HDAC) inhibitors. Their synthesis and pharmacological evaluation showed promise in tumor growth inhibition in murine xenograft models, indicating potential applications in cancer treatment (Varasi et al., 2011).

Oxidative Coupling Reactions

Spiro[indoline-3,4'-piperidine], which shares structural similarities with Spiro[isochroman-4,4'-piperidine], has been utilized in intramolecular oxidative coupling reactions. A study reported using guanidinium hypoiodite catalysts for forming optically active spiro[indoline-3,4'-piperidines], highlighting its relevance in synthesizing biologically active compounds (Sugimoto et al., 2023).

Antimycobacterial Applications

The synthesis of spiro-piperidin-4-ones, similar to Spiro[isochroman-4,4'-piperidine], has shown antimycobacterial activity. These compounds exhibited significant in vitro and in vivo activity against various strains of Mycobacterium tuberculosis, suggesting their potential use in treating tuberculosis (Kumar et al., 2008).

Synthesis and Antimalarial Activity

Spiro[piperidine-4,3′-tetraoxanes], structurally related to Spiro[isochroman-4,4'-piperidine], were synthesized and evaluated for their antimalarial activity. Most compounds exhibited moderate to good antimalarial activities, indicating their potential as antimalarial agents (Kumar et al., 2012).

GPCR 119 Agonists

A novel series of spiro[chromane-2,4'-piperidine] derivatives, closely related to Spiro[isochroman-4,4'-piperidine], were discovered as potent G-protein-coupled receptor 119 agonists. These compounds demonstrated efficacy in oral glucose-tolerance tests, suggesting potential applications in glucose regulation (Koshizawa et al., 2018).

Safety and Hazards

The safety information for Spiro[isochroman-4,4’-piperidine] includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P305+P351+P338 .

Eigenschaften

IUPAC Name

spiro[1,3-dihydroisochromene-4,4'-piperidine]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-2-4-12-11(3-1)9-15-10-13(12)5-7-14-8-6-13/h1-4,14H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKTGFZPABWGWIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12COCC3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60445771
Record name Spiro[isochroman-4,4'-piperidine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60445771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

909034-85-1
Record name Spiro[isochroman-4,4'-piperidine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60445771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of (4-phenyl-piperidin-4-yl)-methanol (0.1 g, 0.5 mmol), paraformaldehyde (0.11 g, 3.7 mmol), 1,4-dioxane (5 ml) and concentrated hydrochloric acid solution (1.3 ml) was heated at reflux for 80 h. The reaction mixture was diluted with ethyl acetate (100 ml) and washed with 0.5 M aqueous sodium hydroxide solution. The aqueous layer was extracted with ethyl acetate (100 ml). The combined organic layers were dried over anhydrous sodium sulfate and concentrated in vacuo. Flash chromatography of the crude product with dichloromethane/methanol as eluent gave the title compound (0.053 g, 50%) as yellow solid. MS m/e: 204 (M+H+).
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0.11 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
50%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Spiro[isochroman-4,4'-piperidine]
Reactant of Route 2
Spiro[isochroman-4,4'-piperidine]
Reactant of Route 3
Spiro[isochroman-4,4'-piperidine]
Reactant of Route 4
Spiro[isochroman-4,4'-piperidine]
Reactant of Route 5
Spiro[isochroman-4,4'-piperidine]
Reactant of Route 6
Spiro[isochroman-4,4'-piperidine]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.